![molecular formula C10H21N B184475 (1S,2S,5R)-Neomenthyl amine CAS No. 117947-19-0](/img/structure/B184475.png)
(1S,2S,5R)-Neomenthyl amine
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Overview
Description
“(1S,2S,5R)-Neomenthyl amine” is a specialty product for proteomics research applications . It is a heterocyclic organic compound with the molecular formula C10H21N .
Molecular Structure Analysis
The IUPAC name for “(1S,2S,5R)-Neomenthyl amine” is (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine . The molecular weight is 155.2826 . The canonical SMILES structure is CC1CCC (C (C1)N)C ©C .Physical And Chemical Properties Analysis
“(1S,2S,5R)-Neomenthyl amine” has a molecular weight of 155.283 . It has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Here is a concise analysis of some scientific research applications of (1S,2S,5R)-Neomenthyl amine:
High-Performance Liquid Chromatography (HPLC) Analysis
This compound has been used in the development of new HPLC methods for the identification and comparison of stereoisomers, particularly in relation to the clinical candidate AR-15512 .
X-ray Crystallographic Analysis
The absolute configuration of the (1S,2S,5R)-diastereomer has been determined through X-ray crystallography, which is crucial for understanding its structural properties .
Enzymatic Synthesis
It has been utilized in a one-pot biosynthesis approach for producing menthol and neomenthol from pulegone using recombinant Escherichia coli extracts .
Anti-Influenza Agents
(1S,2S,3S,5R)-(+)-isopinocampheylamine, a related compound, exhibits potent M2 ion channel inhibitor ability similar to amantadine and is being explored as a candidate for anti-influenza agents .
Tropane Alkaloids Synthesis
Research directed towards the stereoselective preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids known for their biological activities, has shown interest in this compound .
Safety and Hazards
Mechanism of Action
- Neomenthol, a structural isomer of neomenthyl amine, is found in mint plants and exhibits analgesic and anti-inflammatory properties. It likely interacts with transient receptor potential (TRP) channels, such as TRPM8, which are involved in pain perception and thermoregulation .
Target of Action
Pharmacokinetics
properties
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMUAGDCCJDQLE-UTLUCORTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503899 |
Source
|
Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,5R)-Neomenthyl amine | |
CAS RN |
117947-19-0 |
Source
|
Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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